Methods of Synthesis
The synthesis of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves several synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route involves the reaction of 2,4-dichloro-5-methylpyrimidine with 2-methylpyrrole in the presence of a base such as sodium hydride. This reaction is carried out under an inert atmosphere (usually nitrogen) and elevated temperatures to facilitate cyclization .
Technical Parameters
Structural Characteristics
The molecular formula for 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is , with a molecular weight of approximately 164.17 g/mol. The compound can be represented using various structural notations:
The structure features two methyl groups attached to the nitrogen-containing ring system, contributing to its unique chemical properties and reactivity.
Types of Reactions
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions:
Common Reagents and Conditions
The mechanism of action for 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine primarily involves its interaction with biological targets such as enzymes and receptors. The compound has been shown to inhibit certain enzymes by binding to their active sites. This inhibition disrupts critical biological pathways involved in processes like cell proliferation and survival .
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several notable applications:
Pyrrolo[2,3-d]pyrimidine represents a bicyclic heterocyclic system comprising fused pyrrole and pyrimidine rings, structurally analogous to purine nucleobases but lacking nitrogen at the 7-position. This scaffold serves as a privileged pharmacophore in medicinal chemistry due to its capacity to mimic adenine in ATP-binding sites of kinases, enabling competitive inhibition through hydrogen bonding and hydrophobic interactions [4] [6]. The planar, electron-rich aromatic system facilitates π-stacking interactions within enzyme active sites, while its three substitution sites (positions 2, 4, and 6) permit strategic derivatization to modulate target affinity and pharmacokinetic properties [4] [6]. Electronic distributions reveal electron-deficient characteristics at pyrimidine-C4/C6 and electron-rich regions at pyrrole-C5/C7, enabling electrophilic and nucleophilic substitutions, respectively. Calculated topological polar surface area (TPSA) ranges from 41-70 Ų, supporting cell membrane permeability, while logP values typically fall between 1.5-3.0, indicating balanced lipophilicity [5] [6].
Table 1: Key Physicochemical Properties of Pyrrolo[2,3-d]pyrimidine Derivatives
Position | Substitution Flexibility | Electronic Influence | Role in Target Binding |
---|---|---|---|
2 | Halogen, alkyl, amino | Modulates ring π-density | Hydrophobic pocket access |
4 | Chloro, amino, alkoxy | Directs nucleophiles | H-bond acceptor/donor |
7 | Hydrogen, alkyl | Alters tautomerism | Solubility modulation |
The introduction of methyl groups at positions 2 and 7 (forming 2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine) induces critical pharmacological enhancements. The 7-methyl group locks the tautomeric form, preventing N7 protonation and enhancing metabolic stability by shielding reactive pyrrolic nitrogen. Concurrently, the 2-methyl group provides steric guidance for kinase selectivity while increasing lipophilicity (logP +0.4-0.6 versus unsubstituted core), which improves cellular uptake [1] [4]. This substitution pattern expands the hydrophobic contact surface by ~25% compared to monosubstituted analogs, significantly enhancing binding affinity for kinases like EGFR, VEGFR-2, and CDK2, as evidenced by IC₅₀ reductions of 3-5 fold in biochemical assays [1] [2]. Additionally, methylation attenuates CYP3A4-mediated oxidation, reducing first-pass metabolism. The combined electronic effects lower the scaffold’s pKa by approximately 0.8 units, further optimizing interactions with catalytic lysine residues in ATP-binding clefts [4] [6].
Pyrrolo[2,3-d]pyrimidine chemistry emerged in the 1960s with Scheradsky’s pioneering synthesis via cyclization of 2-aminopyrroles [4]. The 1980s revealed its kinase inhibitory potential through studies demonstrating EGFR inhibition by 4-anilino derivatives. A transformative milestone arrived in 2001 with imatinib’s FDA approval, validating kinase inhibition as an anticancer strategy and spurring interest in pyrrolopyrimidine scaffolds as multi-targeted agents [1]. Subsequent innovations include:
Table 2: Evolution of Key Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
Year | Compound | Key Substitutions | Target (IC₅₀) | Significance |
---|---|---|---|---|
2005 | Sunitinib analogs | 7H-Pyrrolo[2,3-d]pyrimidine | VEGFR-2 (261 nM) | Multi-targeted TKIs |
2016 | Ribociclib intermediates | 7-Cyclopentyl-2-chloro | CDK4/6 | FDA-approved breast cancer drug |
2023 | Compound 5k | Halogenated benzylidene | EGFR (40 nM), VEGFR-2 (204 nM) | Induced apoptosis via caspase-3/Bax |
2024 | Compound 14 | Thioglycoside derivative | CDK2 (0.057 μM) | Nanomolar cytotoxicity vs HCT-116 |
The scaffold’s versatility is evidenced by its incorporation into CDK2 inhibitors (e.g., compound 14 with IC₅₀ 0.057 μM) and covalent BTK inhibitors, positioning 2,7-dimethyl derivatives as next-generation agents to overcome kinase mutation resistance [4] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7